(3,4-Difluoro-2-methoxy-5-(methylthio)phenyl)boronic acid
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Overview
Description
(3,4-Difluoro-2-methoxy-5-(methylthio)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of fluorine atoms, a methoxy group, and a methylthio group on the phenyl ring imparts unique chemical properties to this compound, making it a valuable reagent in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Difluoro-2-methoxy-5-(methylthio)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. A common method is the palladium-catalyzed borylation reaction, where the aryl halide reacts with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions: (3,4-Difluoro-2-methoxy-5-(methylthio)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The methoxy and methylthio groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Substitution: Nucleophiles such as amines or thiols can be employed.
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Substitution: Substituted aryl derivatives.
Scientific Research Applications
(3,4-Difluoro-2-methoxy-5-(methylthio)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds via Suzuki-Miyaura cross-coupling.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through bioconjugation techniques.
Industry: The compound is used in the production of advanced materials, such as liquid crystals and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3,4-Difluoro-2-methoxy-5-(methylthio)phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium center, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
- 3,4-Difluorophenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-(Methylthio)phenylboronic acid
Comparison:
- 3,4-Difluorophenylboronic acid: Lacks the methoxy and methylthio groups, making it less versatile in certain synthetic applications.
- 4-Methoxyphenylboronic acid: Lacks the fluorine atoms and methylthio group, resulting in different reactivity and properties.
- 4-(Methylthio)phenylboronic acid: Lacks the fluorine atoms and methoxy group, which affects its chemical behavior and applications.
Uniqueness: (3,4-Difluoro-2-methoxy-5-(methylthio)phenyl)boronic acid is unique due to the combination of fluorine atoms, a methoxy group, and a methylthio group on the phenyl ring. This unique structure imparts distinct chemical properties, making it a valuable reagent in various synthetic and research applications.
Properties
Molecular Formula |
C8H9BF2O3S |
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Molecular Weight |
234.03 g/mol |
IUPAC Name |
(3,4-difluoro-2-methoxy-5-methylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C8H9BF2O3S/c1-14-8-4(9(12)13)3-5(15-2)6(10)7(8)11/h3,12-13H,1-2H3 |
InChI Key |
QCMJDQRHKKCRSC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1OC)F)F)SC)(O)O |
Origin of Product |
United States |
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